5-Ethynyl-1-isopropyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-1-isopropyl-1H-indole: is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is known for its wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1-isopropyl-1H-indole typically involves the reaction of 5-iodo-1-isopropyl-1H-indole with ethynyl magnesium bromide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as triethylamine and a ligand like triphenylphosphine. The reaction mixture is refluxed in a solvent like toluene or acetonitrile at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1-isopropyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of 5-ethyl-1-isopropyl-1H-indole.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-1-isopropyl-1H-indole is used as a building block in organic synthesis.
Biology: In biological research, indole derivatives are studied for their role in cell signaling and as potential therapeutic agents. This compound may be investigated for its effects on cellular processes and its potential as a drug candidate .
Medicine: Indole derivatives, including this compound, are explored for their anticancer, antiviral, and antimicrobial properties. Their ability to interact with biological targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-isopropyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways and targets depend on the specific biological context and the structure of the indole derivative .
Comparison with Similar Compounds
- 5-Ethyl-1-isopropyl-1H-indole
- 5-Methyl-1-isopropyl-1H-indole
- 5-Bromo-1-isopropyl-1H-indole
Comparison: 5-Ethynyl-1-isopropyl-1H-indole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. Compared to its analogs, the ethynyl group allows for additional synthetic transformations and potential biological activities. The presence of the isopropyl group at the 1-position also influences its chemical behavior and interactions .
Properties
IUPAC Name |
5-ethynyl-1-propan-2-ylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-4-11-5-6-13-12(9-11)7-8-14(13)10(2)3/h1,5-10H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMNDMVQFZRPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.